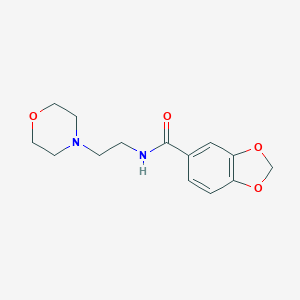
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide, also known as BDB, is a chemical compound that has been studied for its potential use in scientific research. BDB is a member of the benzodioxole family of compounds, which are known to have a variety of biological activities. In
Mechanism of Action
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition. This compound has been shown to increase the release of serotonin and other neurotransmitters, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on behavior and physiology in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. This compound has also been shown to produce changes in sensory perception and cognition, such as alterations in visual perception and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide in research is its ability to selectively target serotonin receptors, which allows for the study of specific aspects of serotonin signaling. However, the effects of this compound on behavior and physiology can be complex and difficult to interpret, which may limit its usefulness in certain types of experiments.
Future Directions
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of more selective and potent analogs of this compound, which may have improved pharmacological properties and be more useful as research tools.
In conclusion, this compound is a chemical compound that has been studied for its potential use as a research tool in various fields. This compound has affinity for serotonin receptors and has been shown to have a variety of effects on behavior and physiology in animal models. While there are limitations to its use in certain types of experiments, this compound has potential future applications in the treatment of psychiatric disorders and the development of more selective analogs.
Synthesis Methods
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have affinity for a variety of receptors, including serotonin, dopamine, and norepinephrine receptors, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology.
properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-3-4-16-5-7-18-8-6-16)11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
InChI Key |
TUNKNPVVUWTJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)






![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)